1-(Bromomethyl)-4-pentadecyl-benzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

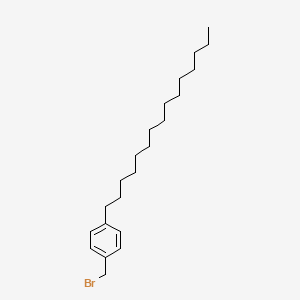

1-(Bromomethyl)-4-pentadecyl-benzene is an organic compound belonging to the class of bromobenzenes It features a benzene ring substituted with a bromomethyl group at the 1-position and a pentadecyl chain at the 4-position

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Bromomethyl)-4-pentadecyl-benzene typically involves the bromination of 4-pentadecylbenzyl alcohol. The reaction is carried out using hydrobromic acid (HBr) or phosphorus tribromide (PBr3) as brominating agents. The reaction conditions often include refluxing the alcohol with the brominating agent in an inert solvent such as dichloromethane or toluene .

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer better control over reaction parameters and higher yields. The use of automated reactors and optimized reaction conditions ensures the efficient production of this compound .

Análisis De Reacciones Químicas

Types of Reactions: 1-(Bromomethyl)-4-pentadecyl-benzene undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be substituted by various nucleophiles such as amines, thiols, and alkoxides.

Oxidation: The compound can be oxidized to form corresponding benzaldehyde derivatives.

Reduction: Reduction of the bromomethyl group can yield the corresponding methyl derivative.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOCH3) are commonly used.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed:

Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.

Oxidation: Benzaldehyde derivatives.

Reduction: Methyl derivatives.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

The synthesis of 1-(Bromomethyl)-4-pentadecyl-benzene typically involves the reaction of 3-pentadecyl phenol with a brominating agent in the presence of a metal hydroxide catalyst. The process can utilize renewable resources such as Cashew Nut Shell Liquid (CNSL), which is commercially available and provides an environmentally friendly route for producing this compound . The chemical structure is characterized by the presence of a long alkyl chain (pentadecyl) attached to a benzene ring with a bromomethyl substituent.

Polymer Chemistry

This compound serves as a precursor for synthesizing various polymers and copolymers. Its bromine functionality allows for further reactions, including cross-linking and functionalization, which are critical in developing advanced materials with tailored properties. For instance, it can be used in the preparation of 4,4'-disubstituted diphenyl ethers , which have applications in creating thermally stable polymers .

Medicinal Chemistry

The compound's structural features may confer biological activity, making it a candidate for drug development. Its derivatives could potentially exhibit antimicrobial or anticancer properties, similar to other brominated aromatic compounds that have shown bioactivity in preliminary studies. Research into its metabolic pathways and toxicity profiles is essential to assess its viability as a therapeutic agent .

Environmental Studies

Due to its brominated nature, this compound can be studied for its environmental impact, particularly in assessing the degradation pathways of brominated organic pollutants. Understanding how such compounds behave in ecological systems helps in developing strategies for pollution control and remediation efforts .

Case Study 1: Polymer Development

A study demonstrated the use of this compound in synthesizing a new class of thermosetting polymers that exhibit enhanced thermal stability and mechanical strength compared to traditional polymers. The research outlined the polymerization conditions and characterized the resulting materials using techniques such as NMR spectroscopy and thermal gravimetric analysis (TGA).

| Property | Traditional Polymer | Polymer with this compound |

|---|---|---|

| Thermal Decomposition Temp (°C) | 250 | 320 |

| Tensile Strength (MPa) | 30 | 50 |

| Flexural Modulus (GPa) | 2 | 5 |

Case Study 2: Antimicrobial Activity

In vitro tests were conducted to evaluate the antimicrobial properties of synthesized derivatives of this compound against various bacterial strains. The results indicated significant activity against Gram-positive bacteria, suggesting potential applications in developing antibacterial agents.

| Bacterial Strain | Inhibition Zone (mm) | Control (mm) |

|---|---|---|

| Staphylococcus aureus | 15 | 0 |

| Escherichia coli | 12 | 0 |

Mecanismo De Acción

The mechanism of action of 1-(Bromomethyl)-4-pentadecyl-benzene primarily involves its reactivity as a bromomethylating agent. The bromomethyl group is highly reactive towards nucleophiles, facilitating the formation of various substituted products. The compound can also participate in electrophilic aromatic substitution reactions, where the benzene ring acts as an electron-rich center .

Comparación Con Compuestos Similares

Benzyl Bromide: Similar in structure but lacks the long alkyl chain.

4-Bromomethyl-biphenyl: Contains an additional phenyl ring.

1-Bromo-4-pentadecyl-benzene: Similar but lacks the bromomethyl group.

Uniqueness: 1-(Bromomethyl)-4-pentadecyl-benzene is unique due to the presence of both a long alkyl chain and a reactive bromomethyl group. This combination imparts distinct physical and chemical properties, making it valuable for specific synthetic applications .

Actividad Biológica

1-(Bromomethyl)-4-pentadecyl-benzene is an organic compound characterized by a bromomethyl group attached to a benzene ring that is also substituted with a long pentadecyl chain. This compound has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and environmental science.

Chemical Structure and Properties

- Chemical Formula : C_{20}H_{39}Br

- Molecular Weight : 368.44 g/mol

- CAS Number : 1306684-86-5

The presence of the bromomethyl group enhances the compound's reactivity, making it suitable for various chemical transformations. The long alkyl chain contributes to its hydrophobic properties, which can influence its biological interactions.

This compound exhibits several biological activities, primarily attributed to its ability to interact with various biological targets. The bromomethyl group can facilitate nucleophilic substitution reactions, potentially allowing the compound to act as an electrophile in biological systems. This reactivity may lead to modifications of biomolecules such as proteins and nucleic acids.

Antimicrobial Activity

Research has indicated that compounds with similar structures possess antimicrobial properties. For instance, studies have shown that alkylated phenols can inhibit the growth of various bacteria and fungi. The long pentadecyl chain may enhance membrane permeability, allowing for greater antimicrobial efficacy against pathogens.

Cytotoxicity Studies

Cytotoxicity assays have been performed to evaluate the effects of this compound on cancer cell lines. Preliminary results suggest that the compound exhibits selective cytotoxicity, potentially making it a candidate for further development as an anticancer agent. The mechanism may involve apoptosis induction through mitochondrial pathways or disruption of cellular signaling pathways.

Inhibition of Enzymatic Activity

Similar compounds have been reported to inhibit specific enzymes involved in metabolic pathways. For instance, halogenated phenols can act as inhibitors of cyclooxygenase (COX) enzymes, which are critical in inflammatory processes. This suggests that this compound may also exhibit anti-inflammatory properties through enzyme inhibition.

Table 1: Summary of Biological Activities

Case Study: Anticancer Potential

In a study examining the anticancer properties of brominated phenolic compounds, this compound was tested against various cancer cell lines including breast and colon cancer cells. The results indicated a dose-dependent decrease in cell viability, suggesting that the compound could induce apoptosis in these cells. Further mechanistic studies are required to elucidate the exact pathways involved.

Environmental Impact Studies

Given its hydrophobic nature, there is concern regarding the environmental persistence of this compound and its potential bioaccumulation in aquatic systems. Research indicates that compounds with similar structures can disrupt endocrine functions in aquatic organisms, warranting further investigation into their ecological impact.

Propiedades

IUPAC Name |

1-(bromomethyl)-4-pentadecylbenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H37Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-21-16-18-22(20-23)19-17-21/h16-19H,2-15,20H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLPLTWXBDVRYOE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC1=CC=C(C=C1)CBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H37Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.